molecular formula C14H17BFN3O2 B13713308 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13713308
M. Wt: 289.12 g/mol
InChI Key: DVNZNKIFJPDYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative featuring a pyrazole core substituted with a 6-fluoropyridin-3-yl group and a pinacol-protected boronic acid moiety. Boronic esters are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . This compound serves as a critical intermediate in pharmaceutical research, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its fluoropyridine substituent enhances electronic properties, influencing reactivity and binding interactions in target applications .

Properties

Molecular Formula

C14H17BFN3O2

Molecular Weight

289.12 g/mol

IUPAC Name

2-fluoro-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)11-5-6-12(16)17-8-11/h5-9H,1-4H3

InChI Key

DVNZNKIFJPDYBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Route Outline

  • Step 1: Preparation of 1-(6-fluoropyridin-3-yl)-4-halopyrazole (bromo or iodo derivative).
  • Step 2: Reaction of this halogenated pyrazole with pinacol diboron in the presence of a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride or its dichloromethane complex).
  • Step 3: Use of a weak alkali metal salt base (e.g., potassium acetate, sodium bicarbonate) in a solvent such as ethanol, isopropanol, dioxane, or mixtures thereof.
  • Step 4: Heating at 25–110 °C under nitrogen atmosphere for 16 hours to complete the borylation.
  • Step 5: Heating the resulting 1-Boc-protected pyrazole boronic acid pinacol ester to 140–180 °C to remove the Boc protecting group and obtain the pure boronic acid pinacol ester.

Reaction Conditions and Yields

Parameter Details
Catalyst Pd(dppf)Cl2 or Pd(dppf)Cl2·CH2Cl2
Base Potassium acetate, sodium bicarbonate, potassium carbonate, etc.
Solvent Ethanol, isopropanol, dioxane, methanol, toluene, water
Temperature 25–110 °C (borylation), 140–180 °C (deprotection)
Reaction Time ~16 hours
Yield 80–86% (depending on halogen and conditions)

Example

  • Reaction of 1-Boc-4-bromopyrazole with pinacol diboron and potassium acetate in ethanol under Pd(dppf)Cl2 catalyst yielded 1-Boc-4-pyrazole boronic acid pinacol ester with an 82.3% yield.
  • Subsequent heating to 180 °C removed the Boc group, yielding the target boronic acid pinacol ester with an 80.2% yield.

Advantages

  • High yield and purity.
  • Mild reaction conditions.
  • Scalable and suitable for industrial production.
  • Easy purification by filtration and recrystallization.

Method B: Multi-Step Synthesis from Malonaldehyde

This approach synthesizes pyrazole boronic acid pinacol esters through a sequence involving protective bromination, methyl vulcanization, cyclization, and boronation starting from malonaldehyde.

Synthetic Route Outline

  • Step 1: Reaction of malonaldehyde with ethylene glycol and p-toluenesulfonic acid in toluene at 110 °C to form a protected intermediate.
  • Step 2: Bromination of the intermediate with N-bromosuccinimide (NBS) and benzoyl peroxide in chloroform at 40–70 °C.
  • Step 3: Reaction with sodium methyl mercaptide at 30–80 °C to form a methylated intermediate.
  • Step 4: Cyclization and boronation using palladium catalyst (triphenylphosphine palladium chloride) in solvents like tetrahydrofuran or dioxane with bases such as sodium acetate or triethylamine.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Protection of malonaldehyde Ethylene glycol, p-toluenesulfonic acid, 110 °C Not specified
Bromination NBS, benzoyl peroxide, chloroform, 40–70 °C 81.1 (intermediate)
Methyl vulcanization Sodium methyl mercaptide, 30–80 °C Not specified
Cyclization and boronation Pd catalyst, THF/dioxane, sodium acetate, 40–70 °C Not specified

Advantages

  • Short reaction steps.
  • Low waste generation.
  • High yield and product quality.
  • Cost-effective reagents.

Limitations

  • More complex than Method A.
  • Requires multiple purification steps.
  • Less direct access to 1-substituted pyrazoles with specific aryl groups like 6-fluoropyridin-3-yl.

Method C: One-Pot Boronation of 1-Substituted-4-bromopyrazoles

This method involves a one-pot reaction of 1-substituted-4-bromopyrazoles with boric acid esters, using hexyllithium and lithium hydroxide, followed by exchange with tetramethyl ethylene ketone and final acidification.

Synthetic Route Outline

  • Mixing 1-(6-fluoropyridin-3-yl)-4-bromopyrazole, tetrahydrofuran, and boric acid ester at -70 °C.
  • Addition of hexyllithium and lithium hydroxide.
  • Exchange reaction with tetramethyl ethylene ketone to form the pinacol boronate.
  • Acidification with acetic acid to precipitate the boronic acid pinacol ester.

Notes

  • This method is suitable for various 1-substituted pyrazoles.
  • Requires low-temperature control and handling of organolithium reagents.
  • Provides a direct route to 1-substituted pyrazole boronic acid pinacol esters.

Comparative Summary Table of Preparation Methods

Feature Method A: Pd-Catalyzed Borylation Method B: Multi-Step from Malonaldehyde Method C: One-Pot Boronation with Organolithium
Starting Materials 1-(6-Fluoropyridin-3-yl)-4-halopyrazole, pinacol diboron Malonaldehyde, ethylene glycol, NBS, methyl mercaptide 1-(6-Fluoropyridin-3-yl)-4-bromopyrazole, boric acid ester
Catalyst Pd(dppf)Cl2 Pd(PPh3)Cl2 (triphenylphosphine palladium chloride) None (organolithium reagents used)
Reaction Temperature 25–110 °C (borylation), 140–180 °C (deprotection) 30–110 °C (various steps) -70 °C to room temperature
Reaction Time ~16 hours Several hours per step Minutes to hours
Yield 80–86% High for intermediates (e.g., 81% bromination) Not specified
Purification Filtration, recrystallization Extraction, drying, concentration Acid precipitation
Scalability High Moderate Moderate
Complexity Moderate High Moderate
Suitability for 1-(6-Fluoropyridin-3-yl) Substitution High Low to moderate High

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is explored for its potential as a probe in biological systems, due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The fluoropyridinyl group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Comparative Overview of Boronic Acid Pinacol Esters

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Notes References
1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester 6-Fluoro-3-pyridyl C14H16BFN3O2* ~289.11 Kinase inhibitor intermediates; Suzuki coupling
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 5-Fluoro-2-pyridyl C14H17BFN3O2 289.11 Pharmaceutical R&D priced at €542/250mg
1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic Acid Pinacol Ester Tetrahydro-2H-pyran-2-yl C14H23BN2O3 278.16 Enhanced solubility; used in drug discovery scaffolds
1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 1-Ethoxyethyl C13H23BN2O3 266.14 Intermediate for baricitinib synthesis
1-(Pyridin-2-ylMethyl)-1H-pyrazole-4-boronic Acid Pinacol Ester Pyridin-2-ylmethyl C16H20BN3O2 297.16 Modulates steric/electronic properties for targeted coupling
1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester 3-Oxetanyl C12H19BN2O3 250.10 Improved metabolic stability; €176/100mg

*Inferred based on structural analogy to .

Key Comparative Insights

Substituent Position and Electronic Effects

  • Fluoropyridine Isomers: The target compound’s 6-fluoro-3-pyridyl group differs from the 5-fluoro-2-pyridyl isomer ().
  • Heterocyclic vs. Alkyl Substituents : Compounds with tetrahydrofuryl or oxetanyl groups (e.g., 1-(3-Oxetanyl)-1H-pyrazole-4-boronic Acid Pinacol Ester) prioritize solubility and metabolic stability over reactivity, making them preferable for in vivo applications .

Commercial Availability and Cost

  • Price variations reflect substituent complexity and demand. For example, the 5-fluoro-2-pyridyl variant (€542/250mg) is costlier than alkyl-substituted derivatives like the 1-ethoxyethyl analogue, likely due to fluorine’s synthetic challenges .

Stability and Reactivity

  • Pinacol Protection : All listed compounds use pinacol esters to stabilize boronic acids, preventing protodeboronation and enabling storage .
  • Fluorine Impact: The electron-withdrawing fluorine enhances the boronic acid’s Lewis acidity, accelerating transmetallation in Suzuki reactions compared to non-fluorinated analogues .

Biological Activity

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Boronic acids are known for their ability to interact with biological molecules, which can lead to significant therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₉H₈B₃F₁N₃O₂
Molecular Weight 218 g/mol
IUPAC Name 1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-boronic acid pinacol ester
CAS Number Not available

Boronic acids, including this compound, exhibit their biological activity primarily through the formation of reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter protein function, making them valuable in drug design. The ability of boronic acids to bind to serine and cysteine residues is particularly relevant in the context of protease inhibition, which is a target for various therapeutic agents.

Anticancer Activity

Research indicates that boronic acid derivatives can play a role in cancer therapy by acting as proteasome inhibitors. For instance, compounds similar to 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester have shown efficacy in inhibiting tumor growth in various cancer models. The mechanism typically involves disrupting the degradation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral properties. They can interfere with bacterial cell wall synthesis and viral replication processes. For example, studies have shown that certain boronic acid derivatives can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to antibiotics.

Case Studies

Several case studies highlight the effectiveness of boronic acid derivatives in clinical settings:

  • Bortezomib (Velcade) : The first FDA-approved boronic acid drug, used for treating multiple myeloma. Its mechanism as a proteasome inhibitor has paved the way for further research into similar compounds.
  • Ixazomib : Another proteasome inhibitor derived from boronic acid that has been shown to be effective in combination therapies for multiple myeloma.
  • Vaborbactam : A β-lactamase inhibitor that demonstrates how boronic acids can restore the efficacy of existing antibiotics against resistant strains.

Research Findings

Recent literature reviews emphasize the growing interest in boronic acids due to their diverse biological activities:

  • A study published in Medicinal Chemistry discusses various synthetic strategies for developing novel boronic acid derivatives with enhanced selectivity and potency against specific biological targets .
  • Clinical trials are ongoing to evaluate new combinations of boronic acid-containing compounds with existing cancer therapies, aiming to overcome drug resistance .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole and fluoropyridine rings, followed by introduction of the boronic acid pinacol ester group. Key steps include:

  • Step 1: Coupling of 6-fluoropyridin-3-amine with a pre-functionalized pyrazole via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) to form the heterocyclic core .
  • Step 2: Boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic ester group .
  • Step 3: Purification via column chromatography or recrystallization, with yields typically ranging from 40–70% depending on solvent choice (e.g., THF or DMF) .

Basic: How is the structural integrity of this compound verified in academic research?

Methodological Answer:
Researchers employ a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the fluoropyridinyl group (δ ~8.2 ppm for aromatic protons) and pinacol ester (δ ~1.2 ppm for methyl groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₆BFN₃O₂: 296.1264) .
  • X-ray Crystallography: Resolves spatial arrangement of the pyrazole-fluoropyridine core, critical for understanding reactivity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to enhance coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve boronation but risk side reactions; mixed solvents (THF/H₂O) balance reactivity and stability .
  • Temperature Control: Lower temperatures (50–60°C) reduce decomposition of the fluoropyridinyl group during prolonged reactions .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation steps:

  • Purity Validation: Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Dose-Response Curves: Establish EC₅₀ values across multiple assays (e.g., kinase inhibition vs. cellular cytotoxicity) to confirm target specificity .
  • Computational Modeling: Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with targets like EGFR or BTK, resolving discrepancies between in vitro and in silico results .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the boronic ester .
  • Handling: Use anhydrous solvents (e.g., dried DCM) during synthesis to avoid ester degradation .
  • Safety: Wear nitrile gloves and eye protection; boronic esters can release boric acid upon moisture exposure .

Advanced: What experimental designs are used to study interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to proteins like kinases .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
  • Cellular Assays: siRNA knockdown of target genes paired with dose-dependent viability assays (e.g., MTT) validates mechanism of action .

Advanced: How does the fluoropyridinyl group influence reactivity compared to non-fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect: Fluorine increases electrophilicity of the pyridine ring, enhancing Suzuki coupling rates but requiring milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) to avoid side reactions .
  • Steric Effects: The 6-fluoro substituent may restrict rotation, favoring planar conformations that improve binding to flat enzymatic pockets (e.g., ATP-binding sites) .

Basic: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • SwissADME: Estimates logP (lipophilicity), aqueous solubility, and CYP450 interactions .
  • Proto-II: Simulates metabolic stability, identifying vulnerable sites (e.g., boronic ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.